Aprotinin

Cardiac Surgery Hemostasis Antifibrinolytic Therapy

Aprotinin procurement is essential when maximal hemostatic efficacy is required. It uniquely reduces surgical re-exploration risk by 51% and provides 106–185 mL less blood loss than TXA/EACA. Its broad-spectrum inhibition (Ki: trypsin 0.06 pM, plasmin 4.0 nM, kallikrein 30 nM) replaces inhibitor cocktails, minimizing protein load in bioprocessing. The compact, disulfide-stabilized structure ensures room-temperature stability for 3 weeks and tolerance to extreme pH, reducing waste from degraded aliquots. For GMP manufacturing, order recombinant aprotinin expressed in E. coli or plant systems to eliminate animal-derived components and meet regulatory expectations.

Molecular Formula C284H432N84O79S7
Molecular Weight 6511 g/mol
CAS No. 57285-09-3
Cat. No. B3435010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAprotinin
CAS57285-09-3
Molecular FormulaC284H432N84O79S7
Molecular Weight6511 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)NCC(=O)N6CCCC6C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)CC(=O)O)CCC(=O)O)C)CO)CCCCN)CC7=CC=CC=C7)CC(=O)N)CC(=O)N)CCCNC(=N)N)CCCCN)C)CCCNC(=N)N)NC(=O)CNC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CCC(=O)N)C(C)O)CC8=CC=CC=C8)C(C)C)CC9=CC=C(C=C9)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)C)CCCCN)C(C)O)CC1=CC=C(C=C1)O)CCC(=O)O)CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)N)C(=O)NCC(=O)NCC(=O)NC(C)C(=O)O)C(C)O)CCCNC(=N)N)CCSC)CC(C)C)C)CCCCN)C)CC(=O)N)CC1=CC=C(C=C1)O)CC1=CC=CC=C1)CC1=CC=C(C=C1)O)CCCNC(=N)N)C(C)CC
InChIInChI=1S/C284H432N84O79S7/c1-21-144(9)222-271(439)337-174(68-46-105-309-282(300)301)239(407)340-187(120-160-77-85-164(374)86-78-160)251(419)341-185(116-156-55-29-24-30-56-156)250(418)342-188(121-161-79-87-165(375)88-80-161)252(420)346-191(123-208(291)378)246(414)322-149(14)230(398)326-168(62-35-39-98-285)234(402)319-146(11)227(395)314-132-215(385)324-181(113-141(3)4)247(415)354-199-137-452-453-138-200-263(431)336-179(97-112-448-20)242(410)331-176(70-48-107-311-284(304)305)244(412)363-226(154(19)372)274(442)358-197(233(401)316-129-212(382)312-130-213(383)318-151(16)278(446)447)135-449-451-139-201(355-253(421)186(117-157-57-31-25-32-58-157)344-256(424)195(127-220(393)394)350-267(435)204-72-50-109-366(204)275(443)167(289)61-43-102-306-279(294)295)265(433)339-182(114-142(5)6)248(416)338-180(93-96-218(389)390)276(444)368-111-52-74-206(368)277(445)367-110-51-73-205(367)268(436)349-189(122-162-81-89-166(376)90-82-162)259(427)362-224(152(17)370)269(437)317-133-216(386)365-108-49-71-203(365)266(434)357-202(264(432)333-169(63-36-40-99-286)235(403)320-148(13)229(397)328-175(69-47-106-310-283(302)303)243(411)360-223(145(10)22-2)272(440)361-222)140-454-450-136-198(325-214(384)131-313-211(381)128-315-232(400)183(119-159-75-83-163(373)84-76-159)351-270(438)221(143(7)8)359-258(426)190(118-158-59-33-26-34-60-158)352-273(441)225(153(18)371)364-245(413)177(335-262(199)430)91-94-207(290)377)261(429)334-172(66-44-103-307-280(296)297)236(404)321-147(12)228(396)327-170(64-37-41-100-287)237(405)330-173(67-45-104-308-281(298)299)238(406)345-192(124-209(292)379)255(423)347-193(125-210(293)380)254(422)343-184(115-155-53-27-23-28-54-155)249(417)332-171(65-38-42-101-288)240(408)353-196(134-369)260(428)323-150(15)231(399)329-178(92-95-217(387)388)241(409)348-194(126-219(391)392)257(425)356-200/h23-34,53-60,75-90,141-154,167-206,221-226,369-376H,21-22,35-52,61-74,91-140,285-289H2,1-20H3,(H2,290,377)(H2,291,378)(H2,292,379)(H2,293,380)(H,312,382)(H,313,381)(H,314,395)(H,315,400)(H,316,401)(H,317,437)(H,318,383)(H,319,402)(H,320,403)(H,321,404)(H,322,414)(H,323,428)(H,324,385)(H,325,384)(H,326,398)(H,327,396)(H,328,397)(H,329,399)(H,330,405)(H,331,410)(H,332,417)(H,333,432)(H,334,429)(H,335,430)(H,336,431)(H,337,439)(H,338,416)(H,339,433)(H,340,407)(H,341,419)(H,342,418)(H,343,422)(H,344,424)(H,345,406)(H,346,420)(H,347,423)(H,348,409)(H,349,436)(H,350,435)(H,351,438)(H,352,441)(H,353,408)(H,354,415)(H,355,421)(H,356,425)(H,357,434)(H,358,442)(H,359,426)(H,360,411)(H,361,440)(H,362,427)(H,363,412)(H,364,413)(H,387,388)(H,389,390)(H,391,392)(H,393,394)(H,446,447)(H4,294,295,306)(H4,296,297,307)(H4,298,299,308)(H4,300,301,309)(H4,302,303,310)(H4,304,305,311)/t144-,145-,146+,147-,148-,149+,150-,151-,152-,153+,154+,167-,168+,169+,170-,171-,172-,173-,174-,175-,176+,177-,178-,179-,180+,181+,182+,183-,184-,185+,186-,187+,188+,189+,190-,191+,192-,193-,194-,195-,196-,197+,198+,199-,200-,201+,202+,203-,204-,205+,206+,221-,222-,223-,224-,225-,226-/m0/s1
InChIKeyZPNFWUPYTFPOJU-VTZMWSDISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aprotinin (CAS 57285-09-3) – Baseline Pharmacological Profile and Procurement-Relevant Identity


Aprotinin (CAS 57285-09-3), also designated as bovine pancreatic trypsin inhibitor (BPTI), is a 58-amino-acid polypeptide serine protease inhibitor with a molecular mass of approximately 6512 Da [1]. It functions as a competitive, reversible inhibitor of trypsin (Ki = 0.06 pM), plasmin (Ki = 4.0 nM), and plasma kallikrein (Ki = 30 nM) . The compound exhibits a compact tertiary structure stabilized by three disulfide bonds (Cys5-Cys55, Cys14-Cys38, Cys30-Cys51), conferring exceptional resistance to thermal and chemical denaturation . This baseline defines aprotinin as a high-affinity, broad-spectrum serine protease inhibitor with well-characterized inhibitory constants and robust physicochemical stability—attributes that underpin its selection in demanding biochemical and clinical research settings.

Aprotinin (CAS 57285-09-3) – Why In-Class Substitution with Generic Antifibrinolytics is Not Scientifically Justified


Aprotinin cannot be freely substituted with the lysine analogue antifibrinolytics tranexamic acid (TXA) or epsilon-aminocaproic acid (EACA) despite their shared classification as hemostatic agents. Head-to-head meta-analyses demonstrate that aprotinin provides superior reduction in perioperative blood loss: TXA and EACA are associated with 106 mL and 185 mL greater blood loss, respectively, compared with aprotinin [1]. Furthermore, aprotinin is the only agent in this class that reduces the risk of surgical re-exploration for bleeding (relative risk 0.49; 95% CI 0.33–0.73) [2]. These quantitative differences in clinically meaningful endpoints preclude interchangeable use and mandate compound-specific procurement decisions for applications where maximal hemostatic efficacy or re-operation risk reduction is required.

Aprotinin (CAS 57285-09-3) – Quantitative Evidence Guide for Differentiated Selection


Superior Reduction in Perioperative Blood Loss Versus Lysine Analogues in Cardiac Surgery

Aprotinin demonstrates statistically and clinically significant superiority over both tranexamic acid (TXA) and epsilon-aminocaproic acid (EACA) in reducing total perioperative blood loss during cardiac surgery. In a meta-analysis of head-to-head randomized trials, perioperative blood loss was significantly greater with TXA and EACA than with aprotinin: weighted mean differences were 106 mL (95% CI 37–227 mL) and 185 mL (95% CI 134–235 mL), respectively [1]. Additionally, a separate meta-analysis confirmed that high-dose aprotinin reduced total blood loss by 53% versus placebo (P<0.001), compared with 35% reductions for both EACA and low-dose aprotinin [2].

Cardiac Surgery Hemostasis Antifibrinolytic Therapy Blood Conservation

Picomolar Inhibition of Trypsin and Nanomolar Inhibition of Plasmin/Kallikrein Versus Competing Inhibitors

Aprotinin exhibits exceptionally high affinity for trypsin with a Ki of 0.06 pM (6.0 × 10⁻¹⁴ M), representing one of the tightest known protein–protein interactions . In contrast, soybean trypsin inhibitor (SBTI), a commonly used alternative, demonstrates approximately 6-fold lower inhibitory capacity on a weight basis: 1 μg of aprotinin inhibits 6 μg of trypsin, whereas 1 μg of commercial SBTI inhibits only 1 μg of trypsin [1]. Aprotinin also potently inhibits plasmin (Ki = 4.0 nM) and plasma kallikrein (Ki = 30 nM) , while SBTI shows no inhibition of these proteases at concentrations up to 500 nM [2].

Enzymology Serine Protease Inhibition Biochemical Assays Inhibitor Potency

Recombinant Aprotinin Exhibits Biochemical Identity to Bovine-Derived Material with Reduced Immunogenicity Risk

Recombinant aprotinin expressed in E. coli possesses an amino acid sequence identical to that of bovine lung-derived aprotinin and demonstrates equivalent enzymatic properties in inhibition assays . Analytical characterization including α2-plasmin inhibition assay, amino acid composition analysis, N-terminal sequencing, and mass spectrometry confirms identity to the native protein [1]. Critically, recombinant aprotinin variants show decreased immunogenicity in several models, with no cross-reactivity to human and rabbit anti-aprotinin antibodies observed in both in vivo and ex vivo studies [2]. Recombinant material also eliminates the risk of animal-derived viral contamination, a key advantage for GMP bioprocessing .

Recombinant Proteins Biomanufacturing Cell Culture GMP Production

Exceptional Thermal and Chemical Stability Enables Flexible Handling and Long-Term Storage

Aprotinin's compact tertiary structure stabilized by three disulfide bonds confers remarkable resistance to denaturation. The protein remains stable against high temperature, pH extremes (tolerating pH 1–12), organic solvents, and proteolytic degradation . Only thermolysin has been found capable of degrading aprotinin after heating to 60–80°C . Lyophilized aprotinin is stable at room temperature for up to 3 weeks and, when stored desiccated below -18°C, maintains activity for extended periods [1]. In radiotracer kit formulations, 99mTc-aprotinin cold kits remain stable for 6 months with radiotracer formation efficiency >95% [2]. By contrast, many alternative protease inhibitors (e.g., leupeptin, PMSF) require stringent storage conditions and degrade rapidly in aqueous solution.

Protein Stability Formulation Storage Conditions Biochemical Reagents

Aprotinin (CAS 57285-09-3) – Prioritized Application Scenarios Based on Quantitative Differentiation


Cardiac Surgery Research and Hemostasis Studies Requiring Maximal Blood Loss Reduction

In experimental models of cardiopulmonary bypass or clinical trials evaluating hemostatic agents, aprotinin is the appropriate choice when the primary endpoint is minimization of total blood loss or reduction in surgical re-exploration rates. The 106–185 mL blood loss advantage over TXA/EACA and the unique 51% reduction in re-exploration risk [1] make aprotinin essential for studies where these outcomes are critical. Procurement of aprotinin should be prioritized over lysine analogues when the research question demands the most potent antifibrinolytic intervention available.

Recombinant Protein Production and Cell Culture Requiring Broad-Spectrum Serine Protease Inhibition

For bioprocessing applications—particularly the production of recombinant proteins susceptible to proteolytic degradation—aprotinin provides a single-agent solution that inhibits trypsin (Ki = 0.06 pM), plasmin, and kallikrein simultaneously . This eliminates the need for inhibitor cocktails and reduces total protein load in culture media. Procurement of recombinant aprotinin expressed in E. coli or plant-based systems is recommended for GMP manufacturing to satisfy regulatory requirements regarding animal-derived components .

Diagnostic Radiotracer Development Requiring Stable, High-Efficiency Protein Labeling

Aprotinin's exceptional stability enables its use as a scaffold for 99mTc radiolabeling in diagnostic imaging research. Cold kits remain stable for 6 months with radiotracer formation efficiency >95% [2], a performance metric that competing protease inhibitors cannot match. Procurement of high-purity aprotinin for kit formulation ensures reproducible radiolabeling yields and extended shelf life, critical for multi-center clinical imaging studies.

Long-Term Biochemical Studies Demanding Storage-Stable Protease Inhibitor Stocks

In laboratories conducting longitudinal studies or maintaining inhibitor stocks for intermittent use, aprotinin's lyophilized stability at room temperature for 3 weeks and extended stability below -18°C [3] reduces procurement frequency and minimizes waste from degraded aliquots. This stability advantage, combined with broad pH tolerance (pH 1–12) , makes aprotinin the pragmatic choice over less stable alternatives (e.g., PMSF, leupeptin) that require frequent replacement and stringent storage.

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